2-Nitro-1,3-indandione
Overview
Description
2-Nitro-1,3-indandione is an organic compound with the molecular formula C9H5NO4. It is a derivative of 1,3-indandione, where a nitro group is substituted at the second position of the indandione ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Scientific Research Applications
2-Nitro-1,3-indandione has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and photoinitiators for polymerization processes.
Safety and Hazards
While specific safety and hazard information for 2-Nitro-1,3-indandione is not available, general safety practices for handling chemicals should be followed. These include avoiding contact with skin, eyes, and clothing, avoiding dust formation, not breathing dust, not ingesting the compound, and keeping it away from heat and sources of ignition .
Future Directions
Indane-1,3-dione, a closely related compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . Given the structural similarity, 2-Nitro-1,3-indandione could potentially have similar applications, offering exciting future directions for research.
Mechanism of Action
Target of Action
2-Nitro-1,3-indandione is a complex compound that interacts with various targets. It is known to react with pyridine, forming a complex reaction at ordinary temperature .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, when it reacts with pyridine, the main reaction products are this compound pyridine salt, pyridine hydrobromide, phthalic acid, and a black tar consisting of oxidized polymer of pyridine hydrobromide .
Biochemical Pathways
It’s known that 2-substituted 1,3-indandione derivatives, which include this compound, are known to undergo a photochemical rearrangement into phthalides . This suggests that this compound may affect pathways involving photochemical reactions.
Pharmacokinetics
The pharmacokinetics of the anticoagulant drug, 2-phenyl-1,3-indandione, a related compound, after intravenous and oral administration in rats, is best described as a non-linear open two-compartment model with elimination from the peripheral compartment . The volume of the central compartment comprises the extracellular fluid .
Result of Action
The result of the action of this compound is the formation of various products, including this compound pyridine salt, pyridine hydrobromide, phthalic acid, and a black tar consisting of oxidized polymer of pyridine hydrobromide . These products suggest that the compound’s action leads to significant molecular and cellular effects.
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the reaction of this compound with pyridine occurs at ordinary temperature . Additionally, the presence of a squaramide-tertiary amine can lead to the formation of chiral spiro-1,3-indandione derivatives . This suggests that environmental factors such as temperature and the presence of other compounds can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that 2-Nitro-1,3-indandione can undergo a variety of chemical reactions . The enzymes, proteins, and other biomolecules it interacts with, and the nature of these interactions, are yet to be identified.
Molecular Mechanism
It is yet to be determined how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is yet to be determined which enzymes or cofactors it interacts with, and whether it has any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitro-1,3-indandione can be synthesized through several methods. One common approach involves the nitration of 1,3-indandione using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the second position of the indandione ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-1,3-indandione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.
Major Products:
Reduction: 2-Amino-1,3-indandione.
Substitution: Various substituted indandione derivatives.
Condensation: Condensed products with extended conjugation or ring systems.
Comparison with Similar Compounds
2-Nitro-1,3-indandione can be compared with other similar compounds, such as:
1,3-Indandione: The parent compound without the nitro group, used as a precursor in various synthetic routes.
2-Amino-1,3-indandione: The reduced form of this compound, with different chemical properties and applications.
2-Bromo-1,3-indandione: A halogenated derivative with distinct reactivity and uses in organic synthesis.
Uniqueness: The presence of the nitro group in this compound imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of various functionalized compounds. Its ability to undergo diverse chemical transformations and its potential biological activities distinguish it from other indandione derivatives.
Properties
IUPAC Name |
2-nitroindene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGMVHVKJXBIDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063125 | |
Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3674-33-7 | |
Record name | 2-Nitro-1H-indene-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3674-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-1,3-indandione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-1H-indene-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.857 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the structure of 2-nitro-1,3-indandione?
A: this compound exhibits interesting structural features. In solution or as a salt, it primarily exists in its anionic form. This anion demonstrates stability due to resonance stabilization across the molecule, particularly in the region containing the oxygen atoms []. This resonance delocalization was confirmed by studying its bond lengths using crystallography and by 13C NMR spectroscopy [].
Q2: How does this compound interact with pyridine and picolines?
A: The reaction of this compound with pyridine is complex and occurs at room temperature []. The primary products formed are this compound pyridine salt, pyridine hydrobromide, phthalic acid, and a black tar. This tar is believed to be a result of the oxidation and polymerization of pyridine hydrobromide. Picolines react similarly with this compound [].
Q3: What is known about the crystal structure of this compound?
A: this compound dihydrate crystallizes in the monoclinic space group P2~/c [, ]. The structure reveals that it exists as a hydronium salt with an asymmetric H5O2+ arrangement []. This provides further evidence for the compound's existence in an anionic form in certain conditions.
Q4: Has there been research on analogs of this compound?
A: Yes, several studies have investigated hydroaromatic analogs of 2-nitro-1,3-indandiones [, ]. These studies focus on synthesizing and characterizing these analogs, exploring potential differences and similarities in their chemical properties compared to this compound itself.
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